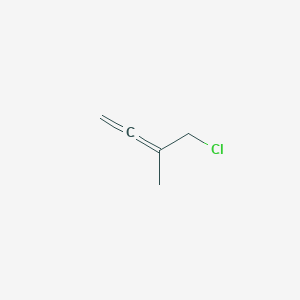
4-Chloro-3-methylbuta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbuta-1,2-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and a methyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbuta-1,2-diene typically involves the dehydrohalogenation of halogenated precursors. One common method is the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of a solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbuta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Cycloaddition: It can undergo cycloaddition reactions with compounds like chlorotrifluoroethylene, forming cyclobutane derivatives.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Participate in addition reactions to form halogenated products.
Alkalis (e.g., KOH, NaOH): Used in dehydrohalogenation reactions.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Cyclobutane Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
4-Chloro-3-methylbuta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbuta-1,2-diene in chemical reactions involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of addition or cycloaddition products .
Comparison with Similar Compounds
2-Chlorobuta-1,3-diene: Another chlorinated diene with similar reactivity.
3-Methylbuta-1,2-diene: Lacks the chlorine atom but shares the diene structure.
Uniqueness: 4-Chloro-3-methylbuta-1,2-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
76397-24-5 |
|---|---|
Molecular Formula |
C5H7Cl |
Molecular Weight |
102.56 g/mol |
InChI |
InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3 |
InChI Key |
BGDIIQHCPUSXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


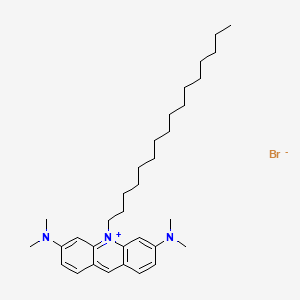
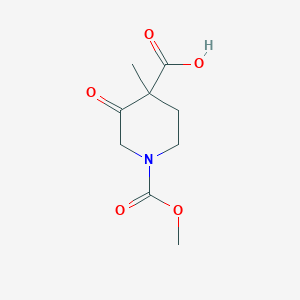
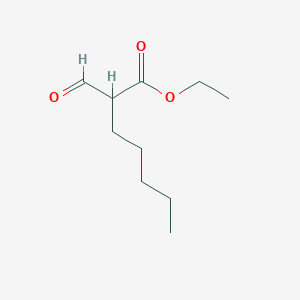
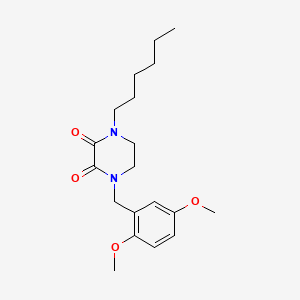
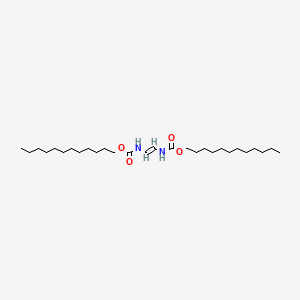
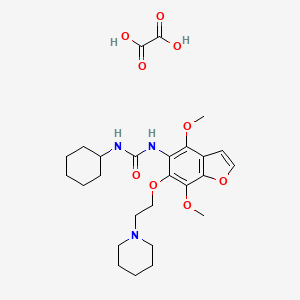

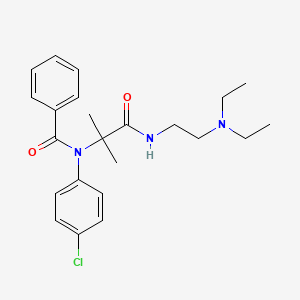

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)


